molecular formula C8H6N4O2S B1295160 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 833-63-6

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1295160
CAS RN: 833-63-6
M. Wt: 222.23 g/mol
InChI Key: XAPNDVNSXWXPJS-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine

The compound 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This particular derivative is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to the thiadiazole moiety.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors such as carboxylic acids, thiosemicarbazides, or hydrazinecarbothioamides under specific conditions. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was achieved by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in phosphorus oxychloride . Similarly, the synthesis of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine was conducted by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole was determined using X-ray diffraction, revealing the orientation of the nitro group and the overall geometry of the molecule . The dihedral angle between the thiadiazole and the phenyl rings can vary, as seen in the 40.5° angle observed in the 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives exhibit a range of reactivities due to the presence of both nucleophilic and electrophilic centers. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The 2-amino-5-bromo-1,3,4-thiadiazoles are reported to behave as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and halogens can affect the compound's melting point, solubility, and reactivity. The crystallographic studies provide insights into the density, molecular packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity .

Scientific Research Applications

Anticancer and Antitubercular Agent

A study by Sekhar et al. (2019) described the design and synthesis of various 1,3,4-thiadiazole derivatives, including 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine, which showed significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds demonstrated higher inhibitory activities against the MDA-MB-231 cell line than the cisplatin control. Additionally, certain derivatives exhibited high antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).

Corrosion Inhibition

Research conducted by Johnson et al. (2020) investigated thiadiazole derivatives, including 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine, for their corrosion inhibition behavior on carbon steel in an acidic medium. The study revealed that these compounds demonstrated excellent corrosion inhibitor action, with one derivative showing an inhibition efficiency of 98.04% at a specific concentration (Johnson et al., 2020).

Synthesis of Novel Metal Complexes

Al-Amiery et al. (2009) explored the synthesis of novel metal complexes using 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine. These complexes were characterized by various spectroscopic techniques and showed potential applications in various fields (Al-Amiery et al., 2009).

Anti-leishmanial Activity

A study by Tahghighi et al. (2012) reported the synthesis of 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives for anti-leishmanial activity. These compounds were found to be effective against the promastigote form of Leishmania major, suggesting their potential as therapeutic agents for leishmaniasis (Tahghighi et al., 2012).

Safety And Hazards

The safety data sheet for 4-Nitrophenol indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

properties

IUPAC Name

5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPNDVNSXWXPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232255
Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

833-63-6
Record name 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
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Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Record name 833-63-6
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Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Record name 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
H Patel, H Jadhav, I Ansari, R Pawara… - European Journal of …, 2019 - Elsevier
In the present study, a series of substituted 1,3,4-thiadiazole derivatives 4(a–o), 5(a–m) and 6(a–j) were synthesized and characterized by IR, 1 H NMR, 13 C NMR and mass …
Number of citations: 22 www.sciencedirect.com
I Khan, S Ali, S Hameed, NH Rama, MT Hussain… - European journal of …, 2010 - Elsevier
New series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (8a–j) and 2,5-disubstituted-1,3,4-thiadiazoles (9a–h) were synthesized by dehydrative cyclization of …
Number of citations: 370 www.sciencedirect.com
LH Yin, R Wan, F Han, B Wang… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C20H23N4O6PS, was synthesized by the reaction of N-(4-methoxybenzylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and diethyl phosphite. The thiadiazole …
Number of citations: 2 scripts.iucr.org
P Yu, K An, Q He, JQ Zhang, R Wan - Acta Crystallographica Section …, 2010 - scripts.iucr.org
In the title compound, C17H11FN4O3S2, the five-membered thiazolidinone and thiadiazole rings are almost planar, with rms deviations of 0.017 and 0.0019 Å, respectively. The 4-…
Number of citations: 3 scripts.iucr.org
RV Doddamani, PS Rachipudi… - New Journal of …, 2019 - pubs.rsc.org
This paper emphasizes the preparation of nonlinear optical (NLO) responsive chromophores and their corresponding polymers. Initially, the carboxyl acid group-based precursors of the …
Number of citations: 5 pubs.rsc.org
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
YF Win, E Yousif, S Ha, A Majeed - Asian Journal of Chemistry, 2013 - researchgate.net
A total of five new metal complexes derivatives of 2-{[5-(4-nitrophenyl)-1, 3, 4-thiadiazol-2-ylimino] methyl} phenol (HL) with the metal ions [Ni (II), Cu (II), Zn (II), Cd (II) and Sn (II)] have …
Number of citations: 4 www.researchgate.net
S Bharadwaj, DK Rathore, B Parashar… - J. Chem. Pharm …, 2010 - researchgate.net
Various 4-(Substituted benzylidene)-1-(5-(4-nitrophenyl)-1, 3, 4-thiadiazol-2-yl)-2-phenyl-1H-imidazol-5 (4H)-one have synthesized by the condensation of different oxazolones (1a-f) …
Number of citations: 5 www.researchgate.net
SJ Yang, SH Lee, HJ Kwak… - The Journal of Organic …, 2013 - ACS Publications
A regioselective, reagent-based method for the cyclization reaction of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole core skeletons is described. The thiosemicarbazide …
Number of citations: 117 pubs.acs.org
Y Hu, CY Li, XM Wang, YH Yang, HL Zhu - Chemical reviews, 2014 - ACS Publications
Over the past decades, the bulk of chemists’ interests have been on heterocyclic compounds and their various derivatives as well as their applications in the pharmaceutical and …
Number of citations: 553 pubs.acs.org

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